molecular formula C20H13N3O4S B2761404 N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide CAS No. 681163-31-5

N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Cat. No. B2761404
CAS RN: 681163-31-5
M. Wt: 391.4
InChI Key: AMKKWIAJAUCHHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide, also known as CTA056, is a novel small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. CTA056 has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further research and development.

Scientific Research Applications

Anticonvulsant Activity

  • Research on indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide has shown significant anticonvulsant activity, indicating potential applications in treating seizures. These compounds were tested using various models and exhibited effective control over seizures with minimal toxicity (R. Nath et al., 2021).

Anti-inflammatory Agents

  • Novel compounds incorporating the 1,3-dioxoisoindolin-2-yl acetamide structure have been synthesized and evaluated for their anti-inflammatory activity. These derivatives showed promising activity in both in vitro and in vivo models, indicating their potential as anti-inflammatory agents (A. P. Nikalje et al., 2015).

Antimicrobial Agents

  • A study aimed at synthesizing new heterocyclic compounds incorporating a sulfamoyl moiety for use as antimicrobial agents. The synthesized compounds showed promising antibacterial and antifungal activities, suggesting their application in combating microbial infections (E. Darwish et al., 2014).

Anti-HIV Activity

  • Research on N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide derivatives highlighted their potential anti-HIV activity. These compounds were evaluated using the MTT method, with some showing moderate to potent activity against wild-type HIV-1 (Dhairya Bhavsar et al., 2011).

Antimicrobial Polyurethane Coating

  • A coumarin-thiazole derivative was synthesized and tested for its antimicrobial activity when incorporated into a polyurethane varnish formula. This application demonstrated the potential of using such compounds in manufacturing antimicrobial coatings, enhancing the microbial resistance of surfaces (H. A. El‐Wahab et al., 2014).

Dual DNA-PK/PI3-K Inhibitory Activity

  • Derivatives of (dibenzo[b,d]thiophen-4-yl)-2-morpholino-4H-chromen-4-one have been synthesized and shown to exhibit dual inhibitory activity against DNA-PK and PI3-K, indicating their potential use in enhancing the cytotoxicity of cancer therapies (C. Cano et al., 2013).

properties

IUPAC Name

N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O4S/c24-16(9-23-18(25)11-5-1-2-6-12(11)19(23)26)21-20-22-17-13-7-3-4-8-14(13)27-10-15(17)28-20/h1-8H,9-10H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMKKWIAJAUCHHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)CN4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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